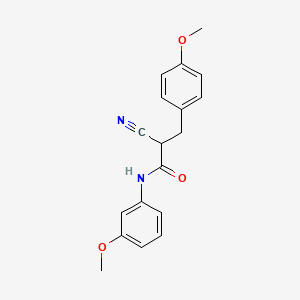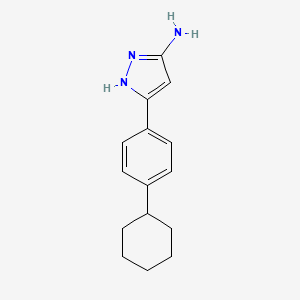
1-(3-Aminopropyl)-3-methyl-1,2-dihydroquinoxalin-2-one dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(3-Aminopropyl)-3-methyl-1,2-dihydroquinoxalin-2-one dihydrochloride” is a quinoxaline derivative. Quinoxalines are heterocyclic compounds containing a ring structure made of two benzene rings fused with a pyrazine ring . The presence of the 3-aminopropyl group suggests that this compound might have additional reactivity due to the presence of the amine group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoxaline core, with a 3-aminopropyl group attached. The presence of the dihydrochloride indicates that the compound is likely a salt, with the two chloride ions balancing the charge of the protonated amines .Chemical Reactions Analysis
As a quinoxaline derivative, this compound might participate in various chemical reactions. The amine group can act as a nucleophile in reactions, or it can be protonated to form a positively charged ammonium group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. As a quinoxaline derivative, it’s likely to be a solid at room temperature. The presence of the amine group might make it somewhat soluble in water, especially if it’s present as a salt .Wissenschaftliche Forschungsanwendungen
Pharmacological Activities
The compound is part of a larger class of compounds known as tetrahydroisoquinolines, which have been extensively studied for their diverse therapeutic activities. Tetrahydroisoquinolines, including 1-(3-Aminopropyl)-3-methyl-1,2-dihydroquinoxalin-2-one dihydrochloride, have been recognized for their potential in drug discovery, particularly in the areas of cancer treatment and central nervous system (CNS) disorders. The therapeutic scope of these compounds also extends to various infectious diseases, indicating their potential as novel drug candidates with unique mechanisms of action (Singh & Shah, 2017).
Neuroprotective and Antidepressant Properties
Some tetrahydroisoquinolines exhibit neuroprotective, antiaddictive, and antidepressant-like activities, as demonstrated in animal models of central nervous system disorders. The compound may share similar properties, given its structural similarities to other members of the tetrahydroisoquinoline class. These compounds' therapeutic effects are believed to be associated with the modulation of monoaminergic systems in the brain, inhibition of MAO-dependent oxidation, and reduction of glutamatergic system activity, all contributing to their neuroprotective and therapeutic potential (Antkiewicz‐Michaluk, Wąsik & Michaluk, 2018).
Molecular Mechanisms in Drug Synthesis
The compound's molecular structure is indicative of its potential involvement in the synthesis of various drugs. Its structure is related to a privileged scaffold found in natural compounds, which has been utilized in the synthesis of drugs targeting diverse therapeutic areas, from metabolic disorders to cardiovascular diseases. The structural versatility and biological activities associated with this class of compounds underscore their significance in drug synthesis and pharmacological research (Fusco & Sannicolo, 1978).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3-aminopropyl)-3-methylquinoxalin-2-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.2ClH/c1-9-12(16)15(8-4-7-13)11-6-3-2-5-10(11)14-9;;/h2-3,5-6H,4,7-8,13H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSALUWXEIWDOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N(C1=O)CCCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopropyl)-3-methyl-1,2-dihydroquinoxalin-2-one dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2627314.png)
![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2627315.png)



![2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B2627321.png)


![[3-(2,4-Dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl] pentanoate](/img/structure/B2627326.png)


![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2627330.png)
![3-fluoro-4-methoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2627334.png)
![N-(4-ethoxyphenyl)-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2627337.png)